(4-Chlorophenyl)(3-hydroxyphenyl)methanone
Overview
Description
(4-Chlorophenyl)(3-hydroxyphenyl)methanone is an organic compound with the molecular formula C13H9ClO2. It is also known as 4-Chloro-4’-hydroxybenzophenone. This compound is a derivative of benzophenone, where one phenyl ring is substituted with a chlorine atom and the other with a hydroxyl group. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
Mechanism of Action
Target of Action
Some studies suggest that similar compounds may interact with specific enzymes or receptors within the cell .
Mode of Action
The exact mode of action of (4-Chlorophenyl)(3-hydroxyphenyl)methanone is not well-documented. It is likely that the compound interacts with its targets, leading to changes in cellular processes. The presence of the hydroxyphenyl group may allow for hydrogen bonding with target molecules, potentially altering their function .
Biochemical Pathways
Compounds with similar structures have been found to influence various cellular pathways, potentially leading to downstream effects on cell function .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have significant effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its ability to interact with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
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Reaction of 4-Chlorobenzoyl Chloride with Phenol
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Reaction of 4-Chlorobenzoyl Chloride with Anisole
Industrial Production Methods
The industrial production of (4-Chlorophenyl)(3-hydroxyphenyl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with phenol or anisole under controlled conditions. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Products: Oxidation of the hydroxyl group can lead to the formation of a ketone or carboxylic acid derivative.
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Reduction
Reagents: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Products: Reduction of the carbonyl group can yield the corresponding alcohol.
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Substitution
Reagents: Nucleophiles such as amines or thiols.
Scientific Research Applications
(4-Chlorophenyl)(3-hydroxyphenyl)methanone has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Chloro-4’-hydroxybenzophenone: Similar in structure but with different substitution patterns.
4-Chlorobenzophenone: Lacks the hydroxyl group, leading to different chemical properties and reactivity.
4-Hydroxybenzophenone: Lacks the chlorine atom, affecting its binding affinity and reactivity
Uniqueness
(4-Chlorophenyl)(3-hydroxyphenyl)methanone is unique due to the presence of both chlorine and hydroxyl substituents, which confer distinct chemical and biological properties. These substituents enhance its reactivity and binding affinity, making it a valuable intermediate in various synthetic and medicinal applications .
Properties
IUPAC Name |
(4-chlorophenyl)-(3-hydroxyphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQUCIOFUOIVNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50296456 | |
Record name | (4-chlorophenyl)(3-hydroxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50296456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62810-39-3 | |
Record name | (4-Chlorophenyl)(3-hydroxyphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62810-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chlorophenyl)(3-hydroxyphenyl)methanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062810393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS002704160 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109427 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-chlorophenyl)(3-hydroxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50296456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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